Home > Products > Screening Compounds P127463 > HIV-1 protease-IN-13
HIV-1 protease-IN-13 -

HIV-1 protease-IN-13

Catalog Number: EVT-12517824
CAS Number:
Molecular Formula: C29H36N2O7S
Molecular Weight: 556.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HIV-1 protease-IN-13 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 protease, an essential enzyme in the viral life cycle. This enzyme plays a critical role in the maturation of HIV by cleaving the Gag and Gag-Pol polyproteins into functional proteins necessary for viral replication. The inhibition of HIV-1 protease is a vital therapeutic strategy in the treatment of HIV infection, as it leads to the production of immature, non-infectious viral particles.

Source

HIV-1 protease-IN-13 is synthesized through various chemical methods aimed at creating potent inhibitors of the HIV-1 protease. The development of this compound is rooted in extensive research on the structure and function of HIV-1 protease, which has been a major target for anti-AIDS drug development since its identification as a critical enzyme in the HIV life cycle.

Classification

HIV-1 protease-IN-13 belongs to a class of compounds known as protease inhibitors. These inhibitors specifically target the aspartyl protease family, which includes enzymes that utilize aspartic acid residues in their catalytic mechanism. The classification of this compound underlines its role in antiviral therapy, particularly against HIV.

Synthesis Analysis

Methods

The synthesis of HIV-1 protease-IN-13 typically involves several key steps:

  1. Design and Selection: The initial phase includes designing compounds based on known structures of HIV-1 protease and previous inhibitors. Structure-activity relationship studies guide the selection of functional groups that enhance binding affinity and specificity.
  2. Chemical Synthesis: Various synthetic routes can be employed, including:
    • Solid-phase synthesis: This method allows for the rapid assembly of peptide-like structures that mimic natural substrates.
    • Solution-phase synthesis: Involves traditional organic synthesis techniques to build complex molecules.
  3. Purification and Characterization: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography. Characterization is performed using spectroscopic methods (NMR, mass spectrometry) to confirm structure and purity.

Technical Details

The synthesis often employs microwave-assisted reactions to enhance yields and reduce reaction times. For instance, a three-step synthetic route using carbohydrate derivatives as chiral starting materials has been reported, allowing for efficient modification of active sites on the inhibitor .

Molecular Structure Analysis

Structure

HIV-1 protease-IN-13 features a molecular structure designed to fit into the active site of HIV-1 protease, typically comprising:

  • A central scaffold: Often a C2-symmetric structure that mimics the natural substrate.
  • Functional groups: These may include hydroxyl, amine, or aromatic rings that enhance binding through hydrogen bonding or hydrophobic interactions.

Data

X-ray crystallography has provided detailed insights into the binding interactions between HIV-1 protease and its inhibitors. Structural data reveal how specific modifications to the inhibitor can improve its efficacy by enhancing binding affinity or altering resistance profiles .

Chemical Reactions Analysis

Reactions

The primary reaction involving HIV-1 protease-IN-13 is its competitive inhibition of HIV-1 protease activity. This process can be summarized as:

HIV 1 Protease+HIV 1 Protease IN 13Inhibited Complex\text{HIV 1 Protease}+\text{HIV 1 Protease IN 13}\rightleftharpoons \text{Inhibited Complex}

This reaction prevents the cleavage of viral polyproteins, thereby halting viral maturation.

Technical Details

The kinetics of inhibition can be studied using various assays that measure enzymatic activity in the presence and absence of the inhibitor. Techniques such as fluorescence resonance energy transfer (FRET) are often employed to monitor real-time cleavage events .

Mechanism of Action

Process

HIV-1 protease-IN-13 exerts its antiviral effects by binding to the active site of HIV-1 protease, thereby blocking substrate access. The mechanism involves:

  1. Binding: The inhibitor binds competitively to the active site.
  2. Conformational Change: This binding induces conformational changes in the enzyme that prevent it from catalyzing peptide bond hydrolysis.
  3. Inhibition of Viral Replication: As a result, viral proteins remain uncleaved, leading to immature virions incapable of infecting new cells.

Data

Enzymatic assays show that effective inhibitors can achieve IC50 values in the low nanomolar range, indicating strong potency against HIV-1 protease .

Physical and Chemical Properties Analysis

Physical Properties

HIV-1 protease-IN-13 typically exhibits:

  • Molecular Weight: Varies depending on specific modifications but generally falls within a range suitable for oral bioavailability.
  • Solubility: Solubility profiles are crucial for formulation; many inhibitors are designed to be soluble in physiological conditions.

Chemical Properties

Key chemical properties include:

  • Stability: The compound must be stable under physiological conditions to ensure efficacy.
  • pKa Values: Relevant for understanding ionization at physiological pH, impacting absorption and distribution.

Relevant analyses often involve computational modeling to predict behavior in biological systems .

Applications

Scientific Uses

HIV-1 protease-IN-13 serves multiple roles in scientific research and clinical applications:

  1. Antiviral Therapy: It is primarily used in combination antiretroviral therapy regimens for treating HIV infection.
  2. Research Tool: As a potent inhibitor, it aids in studying HIV replication mechanisms and resistance development.
  3. Drug Development: Insights gained from studies involving this compound contribute to ongoing efforts to design next-generation inhibitors with improved efficacy and reduced resistance potential.

Properties

Product Name

HIV-1 protease-IN-13

IUPAC Name

2-(3,4-dihydroxyphenyl)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]acetamide

Molecular Formula

C29H36N2O7S

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C29H36N2O7S/c1-20(2)18-31(39(36,37)24-12-10-23(38-3)11-13-24)19-28(34)25(15-21-7-5-4-6-8-21)30-29(35)17-22-9-14-26(32)27(33)16-22/h4-14,16,20,25,28,32-34H,15,17-19H2,1-3H3,(H,30,35)/t25-,28+/m0/s1

InChI Key

BDIVBXPMMCJMJP-LBNVMWSVSA-N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)OC

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.